Cas no 2248390-69-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate is a specialized organic compound featuring both isoindoline-1,3-dione and imidazolidin-2-one moieties linked via a benzoate ester. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The chloro and oxoimidazolidinyl substituents enhance its potential as an intermediate in constructing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture ensures consistent performance in coupling reactions and derivatization. The compound’s stability under standard conditions facilitates handling and storage, while its high purity allows for precise applications in research and industrial processes. Suitable for controlled functionalization, it serves as a versatile building block in medicinal chemistry.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate structure
2248390-69-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
CAS番号:2248390-69-2
MF:C18H12ClN3O5
メガワット:385.757983207703
CID:6363899
PubChem ID:165732327

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
    • 2248390-69-2
    • EN300-6520865
    • インチ: 1S/C18H12ClN3O5/c19-14-6-5-10(21-8-7-20-18(21)26)9-13(14)17(25)27-22-15(23)11-3-1-2-4-12(11)16(22)24/h1-6,9H,7-8H2,(H,20,26)
    • InChIKey: RTKJYZYVKDBDES-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)N1C(NCC1)=O

計算された属性

  • せいみつぶんしりょう: 385.0465482g/mol
  • どういたいしつりょう: 385.0465482g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6520865-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
2248390-69-2 95.0%
1.0g
$857.0 2025-03-14
Enamine
EN300-6520865-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
2248390-69-2 95.0%
2.5g
$1680.0 2025-03-14
Enamine
EN300-6520865-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
2248390-69-2 95.0%
10.0g
$3683.0 2025-03-14
Enamine
EN300-6520865-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
2248390-69-2 95.0%
0.05g
$719.0 2025-03-14
Enamine
EN300-6520865-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
2248390-69-2 95.0%
0.25g
$789.0 2025-03-14
Enamine
EN300-6520865-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
2248390-69-2 95.0%
0.5g
$823.0 2025-03-14
Enamine
EN300-6520865-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
2248390-69-2 95.0%
0.1g
$755.0 2025-03-14
Enamine
EN300-6520865-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate
2248390-69-2 95.0%
5.0g
$2485.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate (CAS No. 2248390-69-2)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate, with the CAS number 2248390-69-2, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoindole derivatives and is characterized by its intricate molecular architecture, which includes a substituted benzoate moiety and an imidazolidinone ring system.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate is composed of a central isoindole core with two key functional groups: a 1,3-dioxo group and a 2-chloro substituent on the benzoate ring. Additionally, the presence of a 2-oxoimidazolidinone moiety adds further complexity and potential for diverse biological interactions. The combination of these structural elements makes this compound a promising candidate for various pharmaceutical applications.

Recent research has focused on the synthesis and biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines in human macrophages, suggesting its potential as an anti-inflammatory agent.

In another study, researchers investigated the anticancer activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoate against various cancer cell lines. The results indicated that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the unique structural features of the compound, particularly the presence of the imidazolidinone ring and the chlorinated benzoate moiety.

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-(2-oxyimidazolidin-l-yi)benzoate has also been explored in detail. It has been found that this compound interacts with specific cellular targets such as kinases and transcription factors, leading to the modulation of signaling pathways involved in inflammation and cancer progression. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key regulator of inflammatory responses.

The synthetic route for preparing 1,3-dioxo--dihydro--isoindol--yl -chloro--(oxylimidazolidin-)benzoate has been optimized to achieve high yields and purity. The synthesis typically involves multi-step reactions starting from readily available starting materials such as phthalic anhydride and appropriate substituted benzoyl chlorides. The key steps include the formation of the isoindole core through cyclization reactions followed by functional group modifications to introduce the desired substituents.

In addition to its therapeutic potential, 1,3-dioxo--dihydro--isoindol--yl -chloro--(oxylimidazolidin-)benzoate has also been studied for its use as a probe molecule in biochemical assays. Its unique structure allows it to serve as a valuable tool for investigating protein-protein interactions and enzyme inhibition studies. This versatility makes it an important compound for both basic research and drug discovery efforts.

The safety profile of 1,3-dioxo--dihydro--isoindol--yl -chloro--(oxylimidazolidin-)benzoate has been evaluated through various toxicity studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, ongoing research is necessary to fully understand its pharmacokinetic properties and potential side effects.

In conclusion, 1,3-dioxo--dihydro--isoindol--yl -chloro--(oxylimidazolidin-)benzoate (CAS No. 2248390--) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an attractive target for further investigation and development as a therapeutic agent. Continued research into its synthesis, mechanism of action, and safety profile will be crucial for realizing its full potential in clinical applications.

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